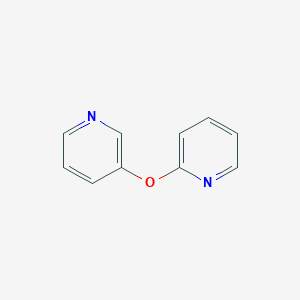

2-(pyridin-3-yloxy)pyridine

Übersicht

Beschreibung

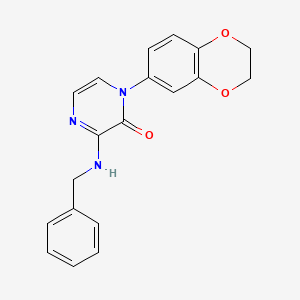

“2-(pyridin-3-yloxy)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms . The exact molecular structure details of “this compound” are not specified in the sources retrieved.

Wissenschaftliche Forschungsanwendungen

Antagonistic Properties in Neurological Research

2-(pyridin-3-yloxy)pyridine derivatives have shown promise as antagonists of specific neurological receptors. For instance, studies have highlighted compounds like 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine as potent mGlu5 receptor antagonists, offering potential insights into neurological disorders and treatments (Huang et al., 2004).

Cancer Treatment and Prevention

Innovative applications in cancer therapy have been associated with derivatives of this compound. Research indicates these compounds can act as inhibitors for certain enzymes, like Tryptophan 2,3-Dioxygenase (TDO-2), providing avenues for cancer treatment and possibly for neurodegenerative disorders and chronic viral infections (Abdel-Magid, 2017).

Coordination Chemistry and Luminescent Applications

The synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives, closely related to this compound, have been explored. These compounds have been used in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Applications in Organic Synthesis

The ortho-directing ability of certain this compound derivatives in organic synthesis has been documented. For instance, tetrahydropyran-2-yloxy derivatives of pyridine have been used in regioselective deprotonations, leading to functionalized pyridines in organic synthesis (Azzouz et al., 2006).

Kinetic and Mechanistic Studies in Photocatalysis

In the field of photocatalysis, derivatives of this compound have been studied for their roles in the photolytic degradation of pyridines in aqueous solutions. These studies have implications for environmental remediation and understanding of photocatalytic mechanisms (Stapleton et al., 2010).

Medicinal Chemistry: Antimicrobial Agents

The synthesis and characterization of various derivatives of this compound have shown significant antimicrobial activity. These compounds have been tested against various bacterial and fungal pathogens, highlighting their potential as antimicrobial agents (Mallemula et al., 2015).

Wirkmechanismus

Target of Action

Pyridine derivatives have been known to exhibit a wide range of pharmacological activities . They have been used in the design of privileged structures in medicinal chemistry .

Mode of Action

It’s worth noting that pyridine molecules have been widely used to improve the performances of various chemical reactions . The different molecular structures of pyridine molecules present differences in electron-pair-donor abilities, which then affect the interaction of the pyridine molecule with other elements in a reaction .

Biochemical Pathways

Pyridine-containing compounds have been known to have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This suggests that 2-(pyridin-3-yloxy)pyridine may interact with multiple biochemical pathways.

Result of Action

Pyridine derivatives have been known to exhibit a wide range of pharmacological activities .

Action Environment

It’s worth noting that bacteria have a crucial role in the nutrient cycling of carbon and nitrogen, and their functional involvement with environmental factors or ecosystem functioning can affect the degradation of pyridine .

Eigenschaften

IUPAC Name |

2-pyridin-3-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSVCWNKFFTUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6492953.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6492968.png)

![N-(4-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6492974.png)

![N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6492976.png)

![N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6492984.png)

![2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6492991.png)

![N-(3,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6492997.png)

![6-ethyl-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6493026.png)

![7-[(furan-2-yl)methyl]-5,6-dimethyl-N-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B6493033.png)